molecular formula C15H10ClNO3S B14579647 8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one CAS No. 61588-46-3

8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one

Cat. No.: B14579647
CAS No.: 61588-46-3
M. Wt: 319.8 g/mol
InChI Key: XUOORLBNGBVDLZ-UHFFFAOYSA-N
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Description

8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by its unique structure, which includes a chloro group, dimethyl groups, and a dioxolo ring fused to a phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a phenothiazine derivative, followed by the introduction of the dioxolo ring through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong nucleophiles, such as sodium alkoxides or Grignard reagents, under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound’s phenothiazine core is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of psychiatric disorders.

    Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one involves its interaction with specific molecular targets and pathways. The compound’s phenothiazine core is known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. By modulating these receptors, the compound can exert antipsychotic effects. Additionally, the chloro and dioxolo groups may contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one can be compared with other phenothiazine derivatives, such as chlorpromazine and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents, which can significantly impact their pharmacological properties. For example:

    Chlorpromazine: Known for its antipsychotic and antiemetic effects, chlorpromazine has a different substitution pattern, which affects its receptor binding profile.

    Thioridazine: This compound is also used as an antipsychotic but has a distinct side effect profile due to its unique substituents.

The uniqueness of this compound lies in its specific combination of chloro, dimethyl, and dioxolo groups, which confer distinct chemical and pharmacological properties.

Properties

CAS No.

61588-46-3

Molecular Formula

C15H10ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

8-chloro-2,2-dimethyl-[1,3]dioxolo[4,5-b]phenothiazin-7-one

InChI

InChI=1S/C15H10ClNO3S/c1-15(2)19-11-4-9-14(6-12(11)20-15)21-13-5-10(18)7(16)3-8(13)17-9/h3-6H,1-2H3

InChI Key

XUOORLBNGBVDLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C3C(=C2)N=C4C=C(C(=O)C=C4S3)Cl)C

Origin of Product

United States

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